molecular formula C16H26N2O B5990139 1-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]ethanone

1-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]ethanone

Cat. No.: B5990139
M. Wt: 262.39 g/mol
InChI Key: ZPIUYRKDMKHOAU-UHFFFAOYSA-N
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Description

1-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]ethanone is a complex organic compound with a unique structure that includes a piperazine ring and a cyclohexene moiety

Preparation Methods

The synthesis of 1-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexene moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the piperazine ring: This step involves the reaction of the cyclohexene derivative with piperazine under controlled conditions.

    Attachment of the ethanone group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]ethanone can be compared with other similar compounds, such as:

    1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: This compound shares a similar cyclohexene moiety but lacks the piperazine ring and ethanone group.

    Limonene glycol: This compound has a similar cyclohexane structure but includes different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-13(2)16-6-4-15(5-7-16)12-17-8-10-18(11-9-17)14(3)19/h4,16H,1,5-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIUYRKDMKHOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CN2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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